molecular formula C12H36O6Si6 B120686 Dodecamethylcyclohexasiloxane CAS No. 540-97-6

Dodecamethylcyclohexasiloxane

Cat. No. B120686
CAS RN: 540-97-6
M. Wt: 444.92 g/mol
InChI Key: IUMSDRXLFWAGNT-UHFFFAOYSA-N
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Description

Dodecamethylcyclohexasiloxane (DMCHS) is a novel cyclic siloxane that has been gaining popularity in recent years due to its many scientific applications. It is a versatile molecule that has been used in a wide range of research and industrial applications. The unique properties of DMCHS make it an attractive option for many researchers, as it is non-toxic, non-flammable, and relatively inexpensive. DMCHS has been used in the synthesis of polymers, surfactants, coatings, and other materials, as well as in the development of new drugs and medical devices. In addition, DMCHS has been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

1. Environmental Impact and Ecotoxicology

  • D6 is used extensively in the chemical industry and its eco-toxicity is a subject of research. A study by Hossain et al. (2021) demonstrated that exposure to D6 affects the antioxidant response and gene expression in crayfish (Procambarus clarkii), indicating potential environmental and ecological impacts. This study is crucial for understanding the toxicity of D6 in aquatic organisms and its broader environmental implications (Hossain et al., 2021).

2. Polymerization and Chemical Synthesis

  • D6 has applications in the synthesis of functional oligosilanes. Chernyavskii et al. (2002) explored its reactions with metal chlorides, leading to the creation of chloro derivatives of linear and cyclic permethyloligosilanes and cyclolinear permethylpolysilane-siloxanes. This research contributes to the development of new materials and polymers (Chernyavskii et al., 2002).

3. Atmospheric Modeling and Environmental Fate

  • The atmospheric behavior of D6 has been studied to understand its environmental fate. Janechek et al. (2017) incorporated D6 and its oxidation products into an atmospheric model, providing insights into their transport, reactions, and potential for aerosol formation in the environment. This research is vital for assessing the environmental impact of D6 and related compounds (Janechek et al., 2017).

4. Bioaccumulation Studies

  • Studies on the bioaccumulation of D6 in organisms such as fish have been conducted. For instance, Cantu and Gobas (2021) examined the bioaccumulation behavior of D6 in rainbow trout, contributing to the understanding of its environmental persistence and potential risks to aquatic life (Cantu & Gobas, 2021).

5. Waste Management and Treatment

  • The removal of D6 from wastewater has been a subject of research. For example, a study by Zhang (2016) investigated the effectiveness of electrochemical oxidation in removing D6 from cosmetic wastewater treatment plant effluents, contributing to the development of more efficient waste treatment methods (Zhang, 2016).

Safety and Hazards

Dodecamethylcyclohexasiloxane may cause eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of skin contact, it is recommended to wash off with soap and plenty of water . If swallowed, it is advised not to induce vomiting and to rinse the mouth with water .

Mechanism of Action

Target of Action

Dodecamethylcyclohexasiloxane, also known as cyclohexasiloxane, is classified as a cyclic volatile methyl siloxane (cVMS) . It is primarily used in cosmetics and personal care products . The primary targets of this compound are the skin and hair, where it acts as a conditioning agent, providing a silky and smooth feel .

Mode of Action

This compound works by forming a thin, non-greasy, and breathable layer on the skin or hair. This layer helps to lock in moisture, making the skin or hair feel soft and smooth . It also reduces the surface tension of other ingredients in the product, improving the spreadability and texture of the product .

Biochemical Pathways

Instead, it remains on the surface of the skin or hair, providing its conditioning effects .

Pharmacokinetics

This compound exhibits minimal absorption through the skin, making its bioavailability very low . After application, it evaporates quickly due to its volatile nature .

Result of Action

The primary result of this compound’s action is the conditioning of the skin or hair. It provides a silky, smooth feel without leaving a greasy residue . It also improves the texture and spreadability of cosmetic and personal care products .

Action Environment

The action of this compound can be influenced by environmental factors. For example, in dry environments, its ability to lock in moisture can help to prevent skin and hair from drying out . It is also known to be a potent environmental contaminant, found in biota, biosolid samples, soil, sediment samples, wastewaters, etc . Therefore, the environmental impact and sustainability of its use are important considerations .

Biochemical Analysis

Cellular Effects

Dodecamethylcyclohexasiloxane has been observed to influence cell function . It has been found to affect various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being studied .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, specifically in crayfish . The effects were observed to vary with different dosages . At low exposure levels, certain antioxidant responses were enhanced, while at high exposure levels, these responses were reduced .

Metabolic Pathways

It is known to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2,2,4,4,6,6,8,8,10,10,12,12-dodecamethyl-1,3,5,7,9,11-hexaoxa-2,4,6,8,10,12-hexasilacyclododecane
Source PubChem
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InChI

InChI=1S/C12H36O6Si6/c1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h1-12H3
Source PubChem
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InChI Key

IUMSDRXLFWAGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36O6Si6
Source PubChem
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DSSTOX Substance ID

DTXSID6027183
Record name Dodecamethylcyclohexasiloxane
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Molecular Weight

444.92 g/mol
Source PubChem
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Physical Description

Liquid
Record name Cyclohexasiloxane, 2,2,4,4,6,6,8,8,10,10,12,12-dodecamethyl-
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Boiling Point

245 °C
Record name DODECAMETHYLCYCLOHEXASILOXANE
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Flash Point

91 °C (196 °F) - closed cup
Record name DODECAMETHYLCYCLOHEXASILOXANE
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Solubility

In water, 0.0051 mg/L at 23 °C
Record name DODECAMETHYLCYCLOHEXASILOXANE
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Density

0.9672 g/cu cm at 25 °C
Record name DODECAMETHYLCYCLOHEXASILOXANE
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Vapor Pressure

0.0169 mm Hg at 25 °C
Record name DODECAMETHYLCYCLOHEXASILOXANE
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Color/Form

Oily liquid, Clear, siloxane fluid

CAS RN

540-97-6
Record name Dodecamethylcyclohexasiloxane
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Record name Dodecamethylcyclohexasiloxane
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Record name Cyclohexasiloxane, 2,2,4,4,6,6,8,8,10,10,12,12-dodecamethyl-
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Melting Point

-3 °C
Record name DODECAMETHYLCYCLOHEXASILOXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecamethylcyclohexasiloxane
Reactant of Route 2
Dodecamethylcyclohexasiloxane
Reactant of Route 3
Dodecamethylcyclohexasiloxane
Reactant of Route 4
Dodecamethylcyclohexasiloxane

Q & A

ANone: D6, like other cVMSs, can be released into the environment through wastewater effluents and volatilization from personal care products. [] It has been detected in various environmental compartments, including air, water, sediment, and biota. [, , , , , ] Studies suggest that D6 can undergo long-range atmospheric transport. [, ] Its persistence and bioaccumulation potential are currently under debate. [, , , , ]

ANone: Bioaccumulation of D6 is influenced by factors like its partitioning behavior between organic carbon and water (KOC), temperature, and the organism's body temperature and lipid composition. [, ] For instance, a study in a subarctic freshwater food web found that while D6 did not show trophic magnification, its predicted concentrations were lower than measured in benthos but aligned well with measurements in fish. [] This discrepancy highlights the importance of considering organism-specific factors and environmental conditions when assessing bioaccumulation.

ANone: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for D6 analysis. [, , , , ] This technique enables the separation and identification of D6 based on its retention time and mass-to-charge ratio. Various sample preparation methods, including solvent extraction, solid-phase extraction, and purge-and-trap, can be used depending on the sample matrix. [, , , ]

ANone: Yes, accurate measurement of D6 can be challenging due to its low water solubility, potential for adsorption to surfaces, and the possibility of contamination from laboratory equipment and materials. [, ] Rigorous quality control measures, including the use of appropriate blanks and certified reference materials, are crucial for ensuring data reliability. [, ]

ANone: D6 is a cyclic siloxane with a molecular weight of 445.85 g/mol. [, ] It exists as a colorless liquid at room temperature and exhibits low vapor pressure and high lipophilicity. [, , ] These properties contribute to its persistence in the environment and potential for bioaccumulation.

ANone: D6 is widely used in various applications, including personal care products (e.g., cosmetics, deodorants, hair care products), cleaning products, and as a monomer in the synthesis of silicone polymers. [, , , , , , ] Its presence in these products contributes to their desirable properties such as spreadability, water repellency, and smooth texture.

ANone: While D6 is generally considered to have low acute toxicity, some studies suggest potential for endocrine disruption, reproductive toxicity, and neurotoxicity. [, ] Further research is necessary to fully understand the long-term effects of D6 exposure on human health and the environment.

ANone: Due to concerns about its persistence, bioaccumulation potential, and toxicity, D6 has been subjected to regulatory scrutiny. [, , ] The European Union, for instance, has proposed restrictions on the use of D6 in certain consumer products. [] Ongoing research and monitoring efforts aim to provide a more comprehensive understanding of D6's risks and inform future regulatory decisions.

ANone: D6 can degrade in the environment through various processes, with reaction with hydroxyl radicals (OH) in the atmosphere being a major pathway. [] In soil, D6 degradation is a multistep process initiated by ring-opening hydrolysis, leading to the formation of linear oligomeric siloxane diols and ultimately dimethylsilanediol (DMSD). []

ANone: Conventional wastewater treatment processes are not very effective in removing D6. [] Advanced treatment options, such as advanced oxidation processes (e.g., electrochemical oxidation), have shown promise for D6 removal from wastewater. [] These processes can effectively degrade D6 into less harmful byproducts.

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